molecular formula C7H11NS B15052729 (2R)-1-(thiophen-2-yl)propan-2-amine

(2R)-1-(thiophen-2-yl)propan-2-amine

Cat. No.: B15052729
M. Wt: 141.24 g/mol
InChI Key: NYVQQTOGYLBBDQ-ZCFIWIBFSA-N
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Description

(2R)-1-(thiophen-2-yl)propan-2-amine is a chiral amine compound featuring a thiophene ring attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(thiophen-2-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available thiophene and a suitable chiral amine precursor.

    Reaction Conditions: The thiophene is functionalized through a series of reactions, such as halogenation and subsequent substitution with the chiral amine.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound would involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Optimization: Optimizing reaction conditions to maximize yield and purity.

    Automation: Employing automated systems for continuous production and monitoring.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(thiophen-2-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

(2R)-1-(thiophen-2-yl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-1-(thiophen-2-yl)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and amine group can form specific interactions with these targets, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(thiophen-2-yl)propan-2-amine: The enantiomer of the compound with potentially different biological activity.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Chiral amines: Other chiral amine compounds with different aromatic rings.

Uniqueness

(2R)-1-(thiophen-2-yl)propan-2-amine is unique due to its specific chiral configuration and the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

(2R)-1-thiophen-2-ylpropan-2-amine

InChI

InChI=1S/C7H11NS/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3/t6-/m1/s1

InChI Key

NYVQQTOGYLBBDQ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC1=CC=CS1)N

Canonical SMILES

CC(CC1=CC=CS1)N

Origin of Product

United States

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